![molecular formula C11H19NO3 B1404992 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane CAS No. 1389264-27-0](/img/structure/B1404992.png)
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
Overview
Description
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, also known as tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate, is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. The presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group further enhances its chemical versatility .
Preparation Methods
The synthesis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane typically involves several steps. One common synthetic route starts with the cyclization of appropriate precursors to form the spirocyclic core. The key steps include:
Cycloaddition Reactions: Thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams.
Reduction: Reduction of the β-lactam ring using reducing agents such as alane to yield the desired spirocyclic amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistent production .
Chemical Reactions Analysis
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), and acidic conditions for deprotection (e.g., trifluoroacetic acid). Major products formed from these reactions include ketones, aldehydes, alcohols, and free amines .
Scientific Research Applications
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane has found applications in various fields of scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is primarily related to its ability to act as a bioisostere of piperidine. By mimicking the structure and properties of piperidine, it can interact with similar molecular targets and pathways. This includes binding to receptors or enzymes that are typically targeted by piperidine-containing compounds, thereby exerting similar biological effects .
Comparison with Similar Compounds
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
1-Boc-6-oxa-1-azaspiro[3.3]heptane: This compound contains an oxygen atom in the spirocyclic ring, which can alter its chemical reactivity and biological properties.
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-19-1 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


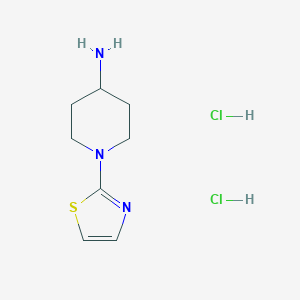
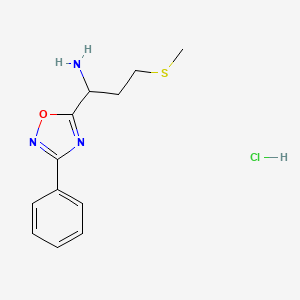
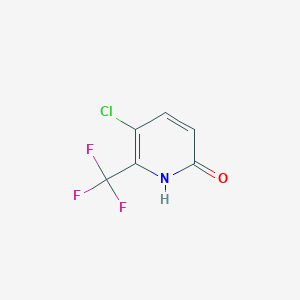

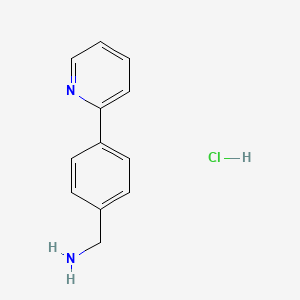
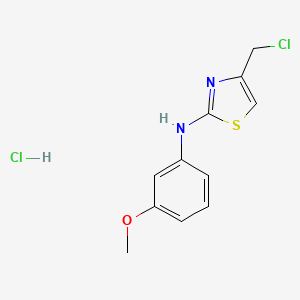
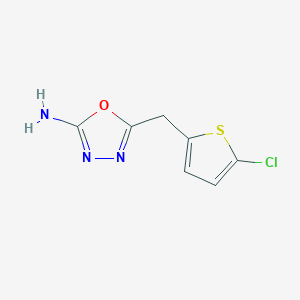
![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)


![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)
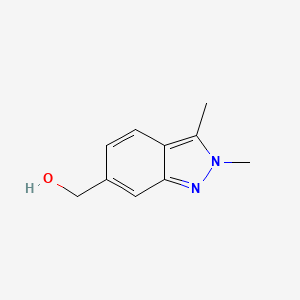
![5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan](/img/structure/B1404928.png)
![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
